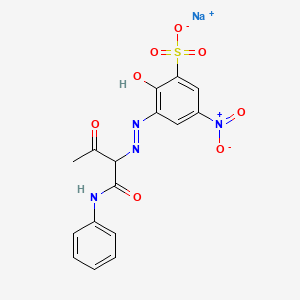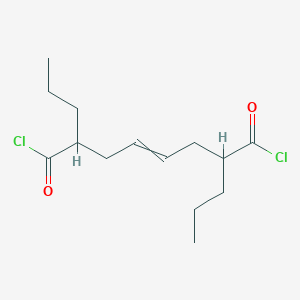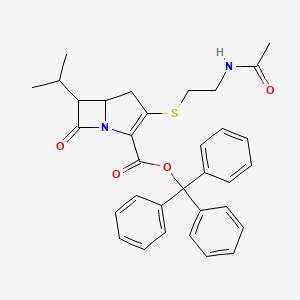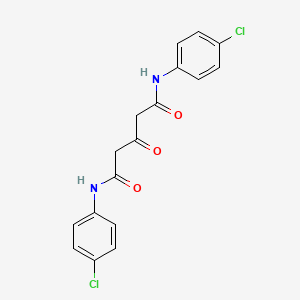![molecular formula C18H29N3O3 B14457396 [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate CAS No. 73758-15-3](/img/structure/B14457396.png)
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is a chemical compound with a complex structure that includes both carbamate and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate typically involves the reaction of 3-amino phenyl isocyanate with di(propan-2-yl)carbamic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cell function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful as a drug or a drug precursor.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable in the manufacture of specialized products.
作用機序
The mechanism of action of [3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Carbamazepine: A compound with similar structural features, used as an anticonvulsant and mood-stabilizing drug.
Diisopropylcarbodiimide: A reagent used in peptide synthesis with similar carbamate functional groups.
Uniqueness
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for research and industrial use.
特性
CAS番号 |
73758-15-3 |
|---|---|
分子式 |
C18H29N3O3 |
分子量 |
335.4 g/mol |
IUPAC名 |
[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C18H29N3O3/c1-12(2)21(13(3)4)16(22)19-14-9-8-10-15(11-14)24-17(23)20-18(5,6)7/h8-13H,1-7H3,(H,19,22)(H,20,23) |
InChIキー |
QZUHBLXFWRXMLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)


![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)


![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)

![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
